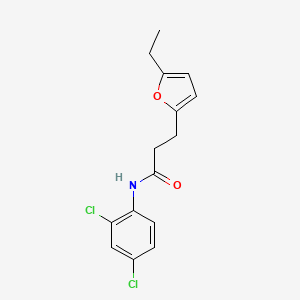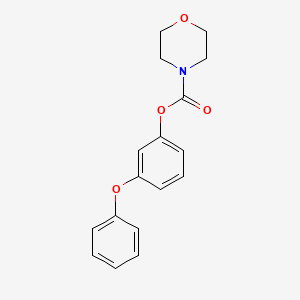![molecular formula C15H12N4O4 B5817348 2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)
2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule. It has been shown to inhibit cell proliferation and induce neuronal death in human osteosarcoma cells in vitro . It can also reduce the number of bacteria in infectious diseases .
Synthesis Analysis
The synthesis of pyridine derivatives involves several steps. The reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine provided the 6-(N-benzyl-N-methyl)aminopyridine . Treatment of 2-methoxy-6-methylamino-3-trifluoropyridine with a large excess of sodium methoxide followed by acid hydrolysis gave the pyridine-3-carboxylic ester in an excellent yield .Molecular Structure Analysis
The molecular structure of “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is complex. It contains a pyridine ring substituted with methoxy, methyl, and a 1,2,4-oxadiazol-3-yl group which is further substituted with a 4-nitrophenyl group .Chemical Reactions Analysis
The chemical reactions involving “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
2-Methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . This compound may act as a ligand or a precursor to active species in the reaction, enhancing the coupling efficiency under mild conditions. The unique structure of this compound, with its electron-withdrawing and donating groups, could potentially influence the reactivity and selectivity of the coupling process.
Biological Activity of Indole Derivatives
The indole moiety is a common structure found in many biologically active compounds. Although “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” does not contain an indole ring, its structural complexity is reminiscent of indole derivatives, which are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This suggests potential for this compound to be modified or act as a pharmacophore in drug design.
Protein Tyrosine Kinase Inhibition
Compounds similar to “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” have been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . This application is significant in the development of targeted cancer therapies, as protein tyrosine kinases are key regulators of signal transduction pathways that control cell growth and differentiation.
Pharmacological Activities of 1,4-Dihydropyridines
The compound shares structural similarities with 1,4-dihydropyridines (DHPs), which possess a wide range of pharmacological activities, such as anticancer, bronchodilating, antidiabetic, neurotropic, and antianginal effects . Research into the modification of the DHP structure could reveal new applications for “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” in these therapeutic areas.
未来方向
The future directions for research on “2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine” could include further studies on its mechanism of action, potential therapeutic applications, and safety profile. It could also be interesting to explore its synthesis in more detail, including potential improvements and optimizations .
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that result in a wide range of changes.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
属性
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-3-8-12(15(16-9)22-2)13-17-14(23-18-13)10-4-6-11(7-5-10)19(20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTUGBPTWLLWFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5817270.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)


methanone](/img/structure/B5817315.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)
